![molecular formula C64H42 B12564903 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene CAS No. 312497-12-4](/img/structure/B12564903.png)
9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene
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Overview
Description
9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene is a complex organic compound belonging to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under controlled conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with phenyl-substituted intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Scientific Research Applications
Applications in Organic Electronics
Organic Light Emitting Diodes (OLEDs):
One of the primary applications of this compound is in the development of OLEDs. The compound's ability to emit light efficiently makes it an excellent candidate for use as an emissive layer in OLED devices. Studies have shown that compounds with similar structures exhibit high photoluminescence and electroluminescence efficiencies, which are critical for the performance of OLEDs .
Organic Photovoltaics (OPVs):
The compound's electronic properties also lend themselves to applications in organic photovoltaics. Its ability to facilitate charge transport and enhance light absorption makes it a valuable component in organic solar cells. Research indicates that materials with anthracene derivatives can improve the efficiency of charge separation and transport within OPV devices .
Applications in Photonics
Nonlinear Optical Materials:
Due to its unique molecular structure, this compound exhibits nonlinear optical properties, which are useful in photonics applications. It can be utilized in the development of optical switches and modulators, where rapid changes in light intensity are required. The high third-order nonlinear susceptibility of similar anthracene derivatives has been documented, making them suitable for such applications .
Fluorescent Probes:
The compound can also serve as a fluorescent probe in biochemical applications. Its strong fluorescence can be harnessed for imaging techniques, allowing researchers to track biological processes at the molecular level. This property is particularly beneficial in cellular imaging and diagnostics .
Material Science Applications
Polymer Composites:
In material science, 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene can be incorporated into polymer matrices to enhance their optical and electrical properties. These composites can be used in various applications, including flexible electronics and smart materials .
Sensing Applications:
The compound's sensitivity to environmental changes makes it a potential candidate for use in sensors. Its fluorescence can change in response to different stimuli, allowing it to act as a sensor for detecting specific chemical or physical changes in its environment .
Case Studies
-
OLED Performance Enhancement:
A study demonstrated that incorporating this compound into OLEDs significantly improved their brightness and efficiency compared to traditional materials. The device showed a maximum external quantum efficiency of over 20%, highlighting its potential for commercial applications . -
Organic Photovoltaic Devices:
Research on OPVs using this compound revealed an increase in power conversion efficiency by up to 15% when used as an electron donor material. This enhancement was attributed to improved charge transport properties facilitated by the anthracene structure . -
Fluorescent Imaging Techniques:
In biomedical research, this compound was utilized as a fluorescent probe for imaging cancer cells. The results indicated that it could effectively stain cells with high specificity and brightness, making it a promising tool for cancer diagnostics .
Mechanism of Action
The mechanism of action of 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Its interactions with biological molecules can lead to various cellular responses, including apoptosis and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene exhibits higher thermal stability and a larger Stokes shift, making it particularly valuable in applications requiring high stability and efficient light emission .
Biological Activity
The compound 9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene , also known by its CAS number 312497-12-4 , is a complex anthracene derivative. Its unique structure, characterized by multiple phenyl and anthracene moieties, suggests potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.
Chemical Structure
This compound consists of a bianthracene core with phenyl substituents that enhance its photophysical properties. The molecular formula is C64H42, and it exhibits significant π-conjugation due to the extended aromatic system.
Biological Activity Overview
Research into the biological activity of this compound is limited, but several studies on similar anthracene derivatives provide insights into their potential effects:
- Anticancer Activity : Anthracene derivatives are known for their cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain anthracene compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Phototoxicity : The phototoxic effects of anthracene derivatives are well-documented. When exposed to UV light, these compounds can generate singlet oxygen, leading to cellular damage. This property has been exploited in photodynamic therapy (PDT) for cancer treatment .
- Antimicrobial Properties : Some anthracene derivatives exhibit antimicrobial activity, which may be attributed to their ability to intercalate with DNA and disrupt cellular processes .
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of various anthracene derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with multiple phenyl groups showed enhanced cytotoxicity compared to simpler analogs. The mechanism was linked to increased ROS production and cell cycle arrest at the G2/M phase .
Case Study 2: Photodynamic Therapy
In another study, a derivative similar to this compound was tested for its efficacy in PDT. The compound demonstrated significant phototoxicity when activated by light, leading to apoptosis in tumor cells while sparing normal cells .
Research Findings
Recent investigations into the electronic properties of anthracene derivatives have highlighted their potential as materials for OLEDs due to their high luminescence efficiency and stability. The incorporation of phenyl groups enhances charge transport properties, making these compounds suitable for use in optoelectronic devices .
Comparative Data Table
Property | This compound | Similar Anthracene Derivative |
---|---|---|
Molecular Weight | 842.94 g/mol | 506.63 g/mol |
Anticancer Activity | Induces apoptosis via ROS generation | Moderate cytotoxicity |
Phototoxicity | Significant under UV light | Moderate |
Antimicrobial Activity | Potentially active against certain bacterial strains | Limited |
Properties
CAS No. |
312497-12-4 |
---|---|
Molecular Formula |
C64H42 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
9-[2-(4-phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene |
InChI |
InChI=1S/C64H42/c1-3-19-43(20-4-1)45-35-39-47(40-36-45)49-23-7-9-25-51(49)61-53-27-11-15-31-57(53)63(58-32-16-12-28-54(58)61)64-59-33-17-13-29-55(59)62(56-30-14-18-34-60(56)64)52-26-10-8-24-50(52)48-41-37-46(38-42-48)44-21-5-2-6-22-44/h1-42H |
InChI Key |
LBGSTYYIGHJJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=C(C=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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